Clocapramine vs. Sulpiride: Superiority in Total Psychiatric Rating Scale Scores in Chronic Schizophrenia
In an 8-week single-blind trial of 52 hospitalized chronic schizophrenic patients, clocapramine demonstrated a significantly greater reduction in total Psychiatric Rating Scale (PRS) scores compared to sulpiride at the end of treatment [1]. While the final global improvement rating favored clocapramine, this specific outcome provides a quantitative measure of superior overall symptom improvement.
| Evidence Dimension | Total Psychiatric Rating Scale (PRS) score reduction |
|---|---|
| Target Compound Data | Significantly lower total PRS score compared to sulpiride |
| Comparator Or Baseline | Sulpiride: Higher total PRS score at end of treatment |
| Quantified Difference | Statistically significant difference (exact scores not reported in abstract, but stated as 'significantly lower') |
| Conditions | 8-week single-blind trial in 52 hospitalized chronic schizophrenic patients |
Why This Matters
This data provides a clear, statistically significant efficacy advantage for clocapramine over sulpiride on a comprehensive symptom rating scale, directly informing drug selection for chronic schizophrenia management.
- [1] Yamagami S, et al. A single-blind study of clocapramine and sulpiride in hospitalized chronic schizophrenic patients. Drugs Exp Clin Res. 1988;14(11):707-13. View Source
